![molecular formula C12H13NO6 B1336463 N-[(苄氧羰基)]-N-(羧甲基)甘氨酸 CAS No. 17335-88-5](/img/structure/B1336463.png)

N-[(苄氧羰基)]-N-(羧甲基)甘氨酸

描述

N-[(Benzyloxy)carbonyl]-N-(carboxymethyl)glycine, also known as N-(benzyloxycarbonyl)glycine, is a derivative of the simple amino acid glycine. It has been studied for its potential anticonvulsant properties and has shown to be more effective than glycine itself in seizure models . This compound has also been synthesized in a lipophilic form, which exhibits enhanced brain penetration compared to glycine, suggesting potential for central nervous system applications .

Synthesis Analysis

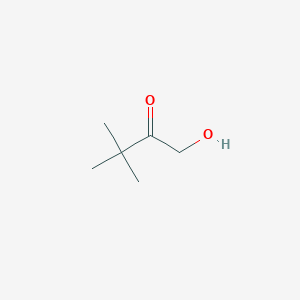

The synthesis of N-(benzyloxycarbonyl)glycine and its derivatives has been explored in various studies. One approach involves the preparation of N-(benzyloxycarbonyl)glycine esters and amides, which have shown significant anticonvulsant activity . Another method includes the synthesis of a lipophilic derivative using [U-C-14] glycine and benzyl chloroformate in an alkali medium . Additionally, a chiral glycine equivalent protected by a benzyloxycarbonyl group has been prepared and used for the synthesis of α-substituted and α,α-disubstituted amino acids .

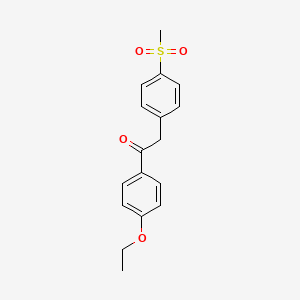

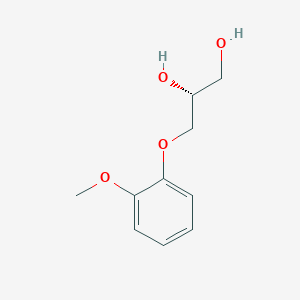

Molecular Structure Analysis

The molecular structure of related compounds, such as the N-carboxy anhydride (NCA) of glycine, has been determined using X-ray diffraction data. The crystal structure of glycine-NCA is monoclinic with specific cell dimensions and features a dimer structure formed by hydrogen bonds . Although this study does not directly analyze N-(benzyloxycarbonyl)glycine, it provides insight into the structural characteristics of similar compounds.

Chemical Reactions Analysis

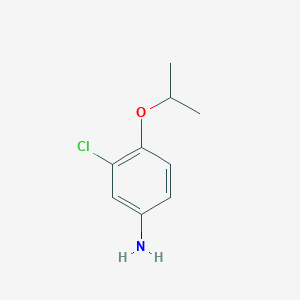

N-(benzyloxycarbonyl)glycine can participate in various chemical reactions. For instance, its ester and amide derivatives have been synthesized and evaluated for anticonvulsant activities . The compound has also been used as a starting material for the synthesis of N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides . Furthermore, a facile synthesis of N-benzylallylglycine has been reported, which involves a one-pot reaction with glyoxylic acid monohydrate .

Physical and Chemical Properties Analysis

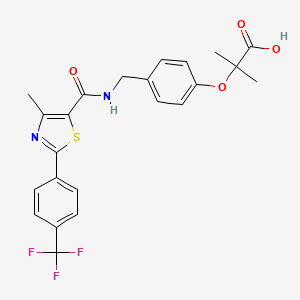

The physical and chemical properties of N-(benzyloxycarbonyl)glycine derivatives have been studied in the context of their biological activity. For example, the lipophilic derivative of N-(benzyloxycarbonyl)glycine has shown a 13-fold increase in brain penetration index compared to glycine . The anticonvulsant properties of its amide derivatives have been quantified, with median effective doses determined for specific compounds . Additionally, the aldose reductase inhibitory activity of N-(benzyloxy) glycine derivatives has been evaluated, revealing that certain structural modifications can significantly affect their biological activity .

科学研究应用

1. 代谢解毒

N-[(苄氧羰基)]-N-(羧甲基)甘氨酸参与代谢解毒。甘氨酸 N-酰基转移酶 (GLYAT) 是一种 II 相代谢解毒酶,它催化甘氨酸和苯甲酰辅酶 A 形成马尿酸(N-苯甲酰甘氨酸)。此过程对于解毒外源性和内源性羧酸(包括脂肪酸、苯甲酸和水杨酸)至关重要 (Dempsey 等人,2014 年)。

2. 增强脑穿透性

对甘氨酸衍生物 N-苄氧羰基[C-14]-甘氨酸的研究表明,它可以迅速到达中枢神经系统,与甘氨酸相比表现出增强的脑穿透性。此特性对于开发需要增加脑生物利用度的治疗方法可能具有重要意义 (Lambert 等人,1995 年)。

3. 在非酶促褐变反应中的作用

N-[(苄氧羰基)]-N-(羧甲基)甘氨酸参与非酶促褐变反应。该化合物与 D-葡萄糖反应生成 N-(羧甲基)-1-氨基-1-脱氧-D-果糖,表明其在食品化学和加工中的潜在作用 (Anet,1959 年)。

4. 醛糖还原酶抑制活性

一些 N-(苄氧基)甘氨酸衍生物已被合成并研究其醛糖还原酶抑制特性。该酶是控制糖尿病并发症的目标,表明这些化合物具有潜在的治疗应用 (Macchia 等人,1998 年)。

5. 抗惊厥特性

N-(苄氧羰基)甘氨酸及其衍生物已因其抗惊厥特性而受到研究。这些化合物在癫痫模型中显示出有效性,表明其作为抗惊厥剂的潜力 (Geurts 等人,1998 年)。

6. 聚合和肽合成

N-苄氧基 DL-α-氨基酸 N-羧酸酐(包括 N-苄氧基甘氨酸)已被用于聚合过程中。此类聚合物在肽合成以及潜在的新型生物材料开发中具有应用 (Shimizu 等人,1984 年)。

7. 在异种生物解毒中的作用

甘氨酸 N-酰基转移酶(GLYAT)处理包括 N-[(苄氧羰基)]-N-(羧甲基)甘氨酸在内的化合物,对于异种生物羧酸的解毒很重要,突出了其在理解代谢途径和药物代谢中的重要性 (Cardenas 等人,2010 年)。

属性

IUPAC Name |

2-[carboxymethyl(phenylmethoxycarbonyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO6/c14-10(15)6-13(7-11(16)17)12(18)19-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOABBQIQCAKTIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80435755 | |

| Record name | N-[(Benzyloxy)carbonyl]-N-(carboxymethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(Benzyloxy)carbonyl]-N-(carboxymethyl)glycine | |

CAS RN |

17335-88-5 | |

| Record name | N-(Carboxymethyl)-N-[(phenylmethoxy)carbonyl]glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17335-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(Benzyloxy)carbonyl]-N-(carboxymethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1336382.png)

![Benzyl ((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1336403.png)

![4,5'-Dimethyl-[2,2']bipyridinyl](/img/structure/B1336406.png)